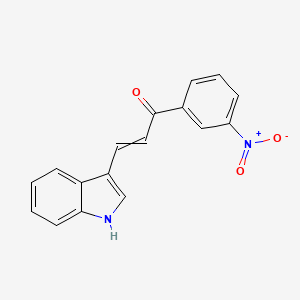
2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-(1H-indol-3-yl)propanal and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the specific application:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Interaction with Biological Targets: The indole moiety allows the compound to interact with proteins, enzymes, and nucleic acids, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(1H-indol-3-yl)-1-phenyl-, (E)-
- 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(4-nitrophenyl)-, (E)-
- 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(2-nitrophenyl)-, (E)-
Uniqueness
The presence of the nitrophenyl group at the 3-position of the propenone chain in 2-Propen-1-one, 3-(1H-indol-3-yl)-1-(3-nitrophenyl)-, (E)- imparts unique electronic and steric properties that differentiate it from other similar compounds. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
151390-86-2 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12N2O3/c20-17(12-4-3-5-14(10-12)19(21)22)9-8-13-11-18-16-7-2-1-6-15(13)16/h1-11,18H |
InChI Key |
XCHYJMLZAJKYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















